molecular formula C10H18N2O2 B13222154 5-(Aminomethyl)-N-methoxy-N-methylspiro[2.3]hexane-5-carboxamide

5-(Aminomethyl)-N-methoxy-N-methylspiro[2.3]hexane-5-carboxamide

Cat. No.: B13222154
M. Wt: 198.26 g/mol
InChI Key: XRAJIKGXVNVOCB-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-N-methoxy-N-methylspiro[23]hexane-5-carboxamide is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-N-methoxy-N-methylspiro[2.3]hexane-5-carboxamide typically involves multi-step organic reactions. One common approach is the [3 + 2] annulation of cyclopropenes with aminocyclopropanes, which can be catalyzed by organic or iridium photoredox catalysts under blue LED irradiation . This method yields bicyclic scaffolds with high diastereoselectivity, making it suitable for producing the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scalable photochemical reactions, such as [2 + 2] cycloaddition, to access new building blocks. These methods are efficient and modular, allowing for the derivatization of the spirocyclic structure with various functional groups .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-N-methoxy-N-methylspiro[2.3]hexane-5-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include lithium diisopropylamide for isomerization and various catalysts for oxidation and reduction reactions . Reaction conditions often involve aprotic solvents and controlled temperatures to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

5-(Aminomethyl)-N-methoxy-N-methylspiro[2.3]hexane-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-N-methoxy-N-methylspiro[2.3]hexane-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a phosphodiesterase type 5 regulator, it enhances the expression of nitric oxide synthases and the accumulation of cyclic guanosine monophosphate (cGMP), leading to various physiological effects . Additionally, its role as a COX-1/COX-2 inhibitor involves the inhibition of cyclooxygenase enzymes, reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)-N-methoxy-N-methylspiro[2.3]hexane-5-carboxamide is unique due to its specific spirocyclic structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

5-(aminomethyl)-N-methoxy-N-methylspiro[2.3]hexane-5-carboxamide

InChI

InChI=1S/C10H18N2O2/c1-12(14-2)8(13)10(7-11)5-9(6-10)3-4-9/h3-7,11H2,1-2H3

InChI Key

XRAJIKGXVNVOCB-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1(CC2(C1)CC2)CN)OC

Origin of Product

United States

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